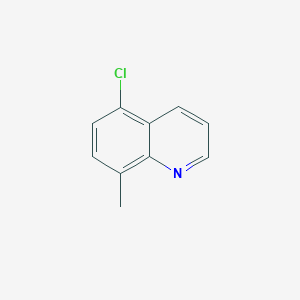

5-Chloro-8-méthylquinoléine

Vue d'ensemble

Description

5-Chloro-8-methylquinoline is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . It is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene .

Synthesis Analysis

Quinoline derivatives are synthesized using various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular formula of 5-Chloro-8-methylquinoline is C10H8ClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis

The average mass of 5-Chloro-8-methylquinoline is 177.630 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 293.4±20.0 °C at 760 mmHg, and a flash point of 159.1±7.4 °C .Applications De Recherche Scientifique

Produits pharmaceutiques : agents antimicrobiens

La 5-chloro-8-méthylquinoléine a été étudiée pour son potentiel en tant qu'agent antimicrobien. Sa structure permet une interaction avec la gyrase de l'ADN bactérien et la topoisomérase de type IV, conduisant à l'inhibition de la synthèse de l'ADN et à la mort des bactéries . Cela en fait un candidat pour le traitement des infections causées par diverses espèces microbiennes Gram-positives et Gram-négatives.

Découverte de médicaments : échafaudage pour les composés de tête

Dans la découverte de médicaments, la this compound sert d'échafaudage essentiel pour les composés de tête. Ses applications polyvalentes en chimie médicinale en font une structure fondamentale pour la synthèse de nouveaux médicaments présentant des activités biologiques potentielles .

Recherche sur le cancer : propriétés anticancéreuses

Les dérivés de la quinoléine, y compris la this compound, sont explorés pour leurs propriétés anticancéreuses. Ils se sont révélés prometteurs dans la lutte contre certaines lignées cellulaires cancéreuses, ce qui en fait un sujet d'intérêt dans les études oncologiques .

Synthèse chimique : chimie verte

Le composé est utilisé dans les protocoles de chimie verte, tels que les réactions médiées par des liquides ioniques sans métal et les réactions d'irradiation par ultrasons. Ces méthodes visent à réduire l'impact environnemental de la synthèse chimique .

Études biologiques : activités anti-inflammatoires

Les propriétés anti-inflammatoires de la this compound sont d'un intérêt majeur dans les études biologiques. Elle a le potentiel d'être utilisée dans le traitement des affections caractérisées par une inflammation .

Recherche antivirale : activité anti-SRAS-CoV-2

Des recherches ont indiqué que les dérivés de la quinoléine pourraient avoir des activités antivirales, y compris contre le SRAS-CoV-2, le virus responsable de la COVID-19. Cela positionne la this compound comme un composé potentiel dans le développement de médicaments antiviraux .

Traitement de la tuberculose : activité antituberculeuse

Les médicaments à base de quinoléine comme la bédaquiline ont été utilisés dans le traitement de la tuberculose multirésistante. Les similitudes structurales suggèrent que la this compound pourrait également être explorée pour son activité antituberculeuse .

Science des matériaux : applications électroniques

Dans le domaine de la science des matériaux, les dérivés de la quinoléine sont utilisés en électronique en raison de leurs propriétés uniques. La this compound pourrait être étudiée pour ses applications dans les dispositifs et les systèmes électroniques .

Mécanisme D'action

Target of Action

5-Chloro-8-methylquinoline is a derivative of quinoline, a heterocyclic compound that has been widely studied for its biological and pharmaceutical activities Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer effects . Therefore, it’s plausible that 5-Chloro-8-methylquinoline may interact with a variety of biological targets.

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . It’s possible that 5-Chloro-8-methylquinoline may exhibit a similar mode of action.

Biochemical Pathways

For instance, quinoline derivatives have been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in the malaria parasite .

Pharmacokinetics

The molecular weight of 5-chloro-8-methylquinoline is 17763 g/mol , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

Quinoline derivatives have been shown to induce cell cycle arrest and trigger apoptosis in various cancer cells . Therefore, it’s plausible that 5-Chloro-8-methylquinoline may have similar effects.

Action Environment

The stability and efficacy of many drugs can be influenced by factors such as temperature, ph, and the presence of other substances . Therefore, these factors may also influence the action of 5-Chloro-8-methylquinoline.

Safety and Hazards

Orientations Futures

Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and have potential applications in industrial and medicinal fields . Therefore, there is a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Analyse Biochimique

Cellular Effects

Quinoline derivatives have been shown to have a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

A study has reported the formation of a cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-Chloro-8-hydroxyquinoline (CHQ) using a solvent-assisted co-grinding method .

Metabolic Pathways

A study has reported the transformation of quinoline and its methylated analogs by Desulfobacterium indolicum , suggesting that similar metabolic pathways may be involved in the metabolism of 5-Chloro-8-methylquinoline.

Propriétés

IUPAC Name |

5-chloro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOXFUGCJJRDBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398168 | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78941-95-4 | |

| Record name | 5-Chloro-8-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78941-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

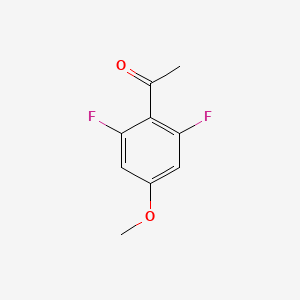

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

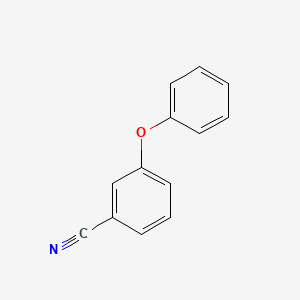

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dichloro-1-(1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone](/img/structure/B1587551.png)